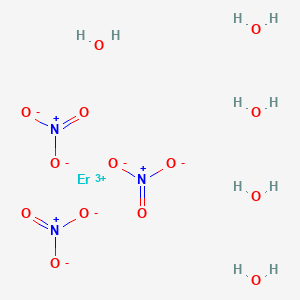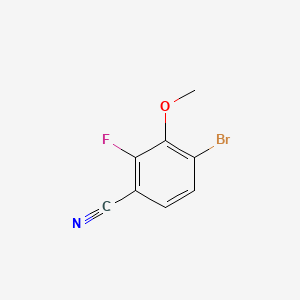
5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is a flavonoid compound characterized by its unique structure, which includes three hydroxyl groups, two methoxy groups, and a prenyl group. This compound is derived from natural sources, particularly from the herbs of Dodonaea viscosa . It is known for its yellow powder form and has a molecular formula of C22H22O7 with a molecular weight of 398.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone typically involves the prenylation of a flavonoid skeletonThe final step involves the prenylation reaction, where a prenyl group is added to the flavonoid core under specific conditions, such as the presence of a base and a prenyl donor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone. These derivatives often exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone involves its interaction with various molecular targets and pathways. The prenyl group enhances its lipid solubility and affinity for cell membranes, facilitating its absorption and bioavailability. The compound exerts its effects through multiple pathways, including the modulation of oxidative stress, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone: Similar structure with an additional prenyl group, exhibiting enhanced biological activities.
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone: Known for its potent anticancer properties.
5,6,4’-Trihydroxy-3,7-dimethoxyflavone: Another flavonoid with similar hydroxyl and methoxy groups but differing in the position of these groups.
Uniqueness
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is unique due to its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct biological activities and potential therapeutic applications. Its structural features enhance its bioavailability and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic use .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXCTBPUBORURW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)



![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)



